Ethanone, 1-(3-phenyloxiranyl)-

Description

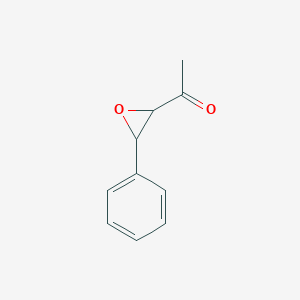

Ethanone, 1-[(2S,3R)-3-phenyloxiranyl]- (CAS 146388-50-3), also known as epoxybenzalacetone or benzalacetone oxide, is a specialized organic compound with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol . Structurally, it features an ethanone group (acetyl) attached to a 3-phenyloxiranyl moiety, which consists of an epoxide (oxirane) ring substituted with a phenyl group (Figure 1). This compound is primarily utilized in industrial synthesis and scientific research, particularly in the development of heterocyclic frameworks and functionalized intermediates .

Properties

CAS No. |

6249-79-2 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

1-(3-phenyloxiran-2-yl)ethanone |

InChI |

InChI=1S/C10H10O2/c1-7(11)9-10(12-9)8-5-3-2-4-6-8/h2-6,9-10H,1H3 |

InChI Key |

IGCQIHCZUYCYAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1C(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Boiling Point : 89.5–90°C at 0.8 mmHg .

- Stereochemistry : The (2S,3R) configuration confers stereospecific reactivity, critical for asymmetric synthesis .

- Safety Profile: Classified under GHS/CLP regulations as non-hazardous for health, physical, or environmental risks, though toxicological data remain incomplete .

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(3-phenyloxiranyl)ethanone is best contextualized through comparison with analogs. These compounds are grouped by substituent type, ring systems, and reactivity profiles.

Oxiranyl-Substituted Ethanones

1-[(2R,3R)-3-Pentyloxiranyl]ethanone (CAS 2060030-96-6)

1-(3-Ethyloxiran-2-yl)ethanone (CAS 17257-81-7)

- Formula : C₆H₁₀O₂.

- Molecular Weight : 114.14 g/mol.

- Key Differences : Ethyl substituent reduces steric hindrance, enhancing reactivity in nucleophilic epoxide openings. Lower boiling point (unreported) compared to the phenyl analog .

| Compound Name | CAS | Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Feature |

|---|---|---|---|---|---|

| 1-(3-Phenyloxiranyl)ethanone | 146388-50-3 | C₁₀H₁₀O₂ | 162.19 | 89.5–90 (0.8 mmHg) | Phenyl-epoxide hybrid |

| 1-[(2R,3R)-3-Pentyloxiranyl]ethanone | 2060030-96-6 | C₉H₁₆O₂ | 156.22 | N/A | Alkyl-epoxide, hydrophobic |

| 1-(3-Ethyloxiran-2-yl)ethanone | 17257-81-7 | C₆H₁₀O₂ | 114.14 | N/A | Small alkyl-epoxide, high reactivity |

Aromatic Ethanones Without Oxirane Rings

1-(2-Chlorophenyl)ethanone (CAS 2142-68-9)

1-Phenylethanone (Acetophenone) (CAS 98-86-2)

- Formula : C₈H₈O.

- Molecular Weight : 120.15 g/mol.

- Key Differences: No epoxide ring; simpler structure with a ketone directly attached to benzene. Widely used in polymer and perfume industries .

| Compound Name | CAS | Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Feature |

|---|---|---|---|---|---|

| 1-(2-Chlorophenyl)ethanone | 2142-68-9 | C₈H₇ClO | 154.59 | 245–247 | Chloro-substituted, electrophilic |

| 1-Phenylethanone | 98-86-2 | C₈H₈O | 120.15 | 202 | Benchmark aromatic ketone |

Oxetane and Furan Derivatives

1-(3-Ethyl-3-oxetanyl)ethanone (CAS 1416323-27-7)

1-(3-Methyl-benzofuran-2-yl)ethanone (CAS 23911-56-0)

- Formula : C₇H₈O₂.

- Molecular Weight : 136.15 g/mol.

- Key Differences : Benzofuran system introduces conjugation, enhancing UV absorption. Used in fragrances .

Q & A

Basic Research Question

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the phenyl (δ 7.2–7.5 ppm), oxiranyl (δ 3.1–4.3 ppm), and carbonyl (δ 2.1–2.5 ppm) groups.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from stereochemical centers.

- IR Spectroscopy : Confirm C=O stretch (~1700 cm⁻¹) and epoxide C-O-C (~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ at m/z 163.06) and fragmentation patterns .

How can researchers design toxicity studies for Ethanone, 1-(3-phenyloxiranyl)- given limited toxicological data?

Advanced Research Question

- In Silico Tools : Use platforms like ProTox-II or ADMETLab to predict acute toxicity and metabolic pathways.

- In Vitro Assays :

- Ames Test : Assess mutagenicity with Salmonella strains.

- HepG2 Cytotoxicity : Measure IC₅₀ values for liver toxicity.

- Contradiction Mitigation : Cross-validate predictions with structural analogs (e.g., ’s ADMET data for similar ethanones) .

What role does the oxiranyl group play in modulating the compound’s biological activity?

Advanced Research Question

- Molecular Docking : Simulate interactions with target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina.

- Structure-Activity Relationship (SAR) : Compare with non-epoxidized analogs to isolate oxiranyl effects.

- Experimental Validation : Synthesize derivatives (e.g., opened epoxide forms) and test activity in enzyme inhibition assays .

How can researchers address inconsistencies in reported solubility data for Ethanone, 1-(3-phenyloxiranyl)-?

Basic Research Question

- Standardized Protocols : Use USP <921> guidelines for solubility testing in buffers (pH 1.2–7.4).

- Hansen Solubility Parameters : Calculate HSP values to predict compatibility with solvents.

- Contradiction Analysis : Replicate conflicting studies under controlled humidity/temperature .

What analytical workflows ensure purity validation of this compound in complex mixtures?

Advanced Research Question

- LC-MS/MS : Quantify trace impurities using MRM transitions.

- GC-FID : Detect volatile byproducts from synthesis.

- Data Normalization : Apply chemometric tools (e.g., PCA) to distinguish batch-to-batch variability .

How does stereochemistry influence the compound’s reactivity in ring-opening reactions?

Advanced Research Question

- Kinetic Resolution : Compare reaction rates of (2R,3S) vs. (2S,3R) enantiomers with nucleophiles (e.g., amines, thiols).

- X-ray Crystallography : Correlate crystal packing with stereochemical stability.

- DFT Calculations : Model transition states to explain stereoselectivity .

What are the best practices for storing Ethanone, 1-(3-phenyloxiranyl)- to prevent degradation?

Basic Research Question

- Stability Studies : Monitor degradation via accelerated aging (40°C/75% RH) over 6 months.

- Protective Atmospheres : Store under argon in amber glass vials to limit oxidation.

- Analytical Monitoring : Use periodic NMR to detect epoxide hydrolysis .

How can researchers leverage this compound as a precursor for bioactive molecule synthesis?

Advanced Research Question

- Retrosynthetic Analysis : Target derivatives (e.g., β-amino alcohols via epoxide ring-opening).

- Click Chemistry : Functionalize the phenyl ring with azide/alkyne groups.

- Biological Screening : Test derivatives in kinase inhibition or antimicrobial assays, referencing ’s methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.